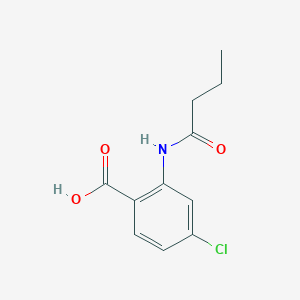

2-(Butyrylamino)-4-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(butanoylamino)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDAXENJTPWLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588667 | |

| Record name | 2-Butanamido-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777877-45-9 | |

| Record name | 2-Butanamido-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Butyrylamino 4 Chlorobenzoic Acid

Strategic Approaches to the Synthesis of the 2-(Butyrylamino)-4-chlorobenzoic Acid Core Structure

The synthesis of the core structure, 2-amino-4-chlorobenzoic acid, is a critical first phase. The relative positions of the amino, chloro, and carboxylic acid groups dictate the synthetic strategy, as direct functionalization can be complicated by competing directing effects. Two primary retrosynthetic approaches are considered:

Reduction of a Nitro Precursor: A common and reliable method involves the selective reduction of a nitro group on a pre-functionalized benzene (B151609) ring. The synthesis typically starts with 2-chloro-4-nitrobenzoic acid. The nitro group at the 4-position can be selectively reduced to an amino group using various reducing agents, such as sodium borohydride (NaBH₄) with a catalyst or catalytic hydrogenation. This strategy is advantageous because the starting material, 2-chloro-4-nitrobenzoic acid, establishes the required chloro and carboxyl substitution pattern, circumventing potential issues with regioselectivity during chlorination or amination steps. chemicalbook.com

Catalytic Amination of a Dihalogenated Precursor: Another advanced approach involves the formation of the C-N bond via a cross-coupling reaction. A starting material like 2,4-dichlorobenzoic acid could theoretically be selectively aminated at the 2-position. Copper-catalyzed cross-coupling reactions have been developed for the effective amination of 2-chlorobenzoic acids and 2-bromobenzoic acids with various amines. nih.govresearchgate.netnih.gov This method, often referred to as the Ullmann condensation, can proceed without the need for protecting the carboxylic acid group and can produce N-aryl or N-alkyl anthranilic acid derivatives in high yields. nih.govnih.gov While powerful, achieving high regioselectivity between the two chlorine atoms in 2,4-dichlorobenzoic acid can be challenging.

The reduction of 2-chloro-4-nitrobenzoic acid is generally the more straightforward and widely adopted method for synthesizing the 2-amino-4-chlorobenzoic acid core due to the commercial availability of the starting material and the high efficiency of the nitro group reduction. chemicalbook.com

Regioselective Chlorination Methodologies in Substituted Benzoic Acids

The introduction of the chlorine atom at the C4 position of the 2-aminobenzoic acid scaffold must be regioselective. Direct chlorination of 2-aminobenzoic acid presents a significant challenge due to the electronic properties of the substituents.

Directing Group Effects: The amino group (-NH₂) is a strongly activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. In 2-aminobenzoic acid, the positions ortho (C3) and para (C5) to the amino group are highly activated towards electrophilic aromatic substitution. Therefore, direct chlorination would likely result in a mixture of products, primarily 3-chloro- and 5-chloro-2-aminobenzoic acid, making the isolation of the desired 4-chloro isomer difficult and inefficient.

Strategic Synthesis: To overcome this regiochemical problem, the most effective strategy is to begin with a precursor where the chlorine atom is already in the correct position. As outlined in section 2.1, starting with 2-chloro-4-nitrobenzoic acid and subsequently reducing the nitro group to an amine is the preferred synthetic route. chemicalbook.com This approach ensures that the chlorine is unambiguously located at the C4 position, avoiding complex purification steps and low yields associated with non-selective chlorination.

Butyrylation Procedures for Amino-Functionalized Benzoic Acids

The most conventional and direct method for introducing the butyryl group onto the 2-amino-4-chlorobenzoic acid core is through N-acylation with an activated derivative of butyric acid.

Using Butyryl Chloride: A standard method is the Schotten-Baumann reaction, where 2-amino-4-chlorobenzoic acid is treated with butyryl chloride in the presence of a base. The base, typically aqueous sodium hydroxide or an organic base like pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product. Butyryl chloride is highly reactive due to the excellent leaving group ability of the chloride ion. orgsyn.org

Using Butyric Anhydride: Butyric anhydride is another common acylating agent. ncsu.edu It is generally less reactive than butyryl chloride, often requiring heating or a catalyst to proceed at a reasonable rate. The byproduct of this reaction is butyric acid, which is less corrosive than HCl and can be easier to remove. This method is advantageous when the starting material is sensitive to the acidic conditions generated by acyl chlorides.

The following table provides a comparison of these two common butyrylating agents.

| Feature | Butyryl Chloride | Butyric Anhydride |

|---|---|---|

| Reactivity | Very high | Moderate; often requires heat or catalyst |

| Reaction Conditions | Often at room temperature or below; requires base | Often requires elevated temperatures |

| Byproduct | Hydrochloric acid (HCl) | Butyric acid |

| Advantages | High reactivity leads to faster reaction times | Milder byproduct; suitable for acid-sensitive substrates |

| Disadvantages | Generates corrosive HCl; moisture sensitive | Less reactive; requires more forcing conditions; lower atom economy |

Optimization of Synthetic Routes for Scalability and Atom Economy

The industrial-scale synthesis of this compound necessitates a focus on optimizing reaction conditions to maximize yield, minimize waste, and ensure economic viability. The primary route involves the reaction of 2-amino-4-chlorobenzoic acid with a butyrylating agent. Key areas for optimization include the choice of acylating agent, solvent, catalyst, and reaction temperature.

Choice of Butyrylating Agent:

Two common butyrylating agents for this type of transformation are butyryl chloride and butyric anhydride.

Butyryl Chloride: This reagent is highly reactive and often leads to high yields in short reaction times. However, the reaction produces hydrochloric acid (HCl) as a byproduct, which needs to be neutralized, typically with a base. This adds to the raw material cost and reduces the atom economy. The corrosive nature of both butyryl chloride and HCl also requires specialized equipment.

Butyric Anhydride: While generally less reactive than butyryl chloride, butyric anhydride offers a higher atom economy as the only byproduct is butyric acid, which can potentially be recovered and reused. Reactions with anhydrides may require heating or the use of a catalyst to proceed at a reasonable rate.

Solvent Selection:

The choice of solvent is critical for reaction efficiency, product purity, and environmental impact. Ideal solvents should dissolve the starting materials, be inert to the reaction conditions, and allow for easy product isolation. For scalability, factors such as cost, toxicity, and ease of recovery are paramount. Green chemistry principles encourage the use of water or other environmentally benign solvents. Acylation of amines can, in some cases, be performed in aqueous media, which significantly improves the environmental profile of the synthesis.

Catalysis:

To improve reaction rates and yields, particularly when using less reactive acylating agents like butyric anhydride, a catalyst may be employed. For N-acylation reactions, both acidic and basic catalysts can be effective. However, catalyst-free conditions are also being explored to simplify purification and reduce waste.

Process Optimization for Scalability:

For large-scale production, a continuous flow process might be considered over a traditional batch process. Flow chemistry can offer better control over reaction parameters, improved safety, and potentially higher yields. The optimization would involve studying the effect of residence time, temperature, and reagent stoichiometry on the conversion and selectivity of the reaction.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product.

The atom economy for the synthesis of this compound can be calculated for different butyrylating agents:

Using Butyryl Chloride: C₇H₆ClNO₂ + C₄H₇ClO → C₁₁H₁₂ClNO₃ + HCl The atom economy is calculated as: (Molecular Weight of Product / (Molecular Weight of 2-amino-4-chlorobenzoic acid + Molecular Weight of Butyryl Chloride)) * 100 (241.67 / (171.58 + 106.55)) * 100 ≈ 86.8%

Using Butyric Anhydride: C₇H₆ClNO₂ + (C₄H₇CO)₂O → C₁₁H₁₂ClNO₃ + C₄H₈O₂ The atom economy is calculated as: (Molecular Weight of Product / (Molecular Weight of 2-amino-4-chlorobenzoic acid + Molecular Weight of Butyric Anhydride)) * 100 (241.67 / (171.58 + 158.18)) * 100 ≈ 73.3%

Interactive Data Table: Comparison of Butyrylating Agents

| Feature | Butyryl Chloride | Butyric Anhydride |

| Reactivity | High | Moderate |

| Byproduct | Hydrochloric Acid (HCl) | Butyric Acid (C₄H₈O₂) |

| Theoretical Atom Economy | ~86.8% | ~73.3% |

| Advantages | Fast reaction rates | Less corrosive, potential for byproduct recycling |

| Disadvantages | Corrosive, requires base for neutralization | May require catalyst or heating |

Characterization and Utility of Synthetic Intermediates in this compound Synthesis

The primary and most crucial synthetic intermediate in the preparation of this compound is 2-amino-4-chlorobenzoic acid . A thorough characterization of this starting material is essential to ensure the quality and purity of the final product.

Characterization of 2-Amino-4-chlorobenzoic Acid:

This intermediate is a stable, crystalline solid. Its identity and purity are typically confirmed using a variety of spectroscopic and analytical techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amino (-NH₂), carboxylic acid (-COOH), and chloro (-Cl) groups. Characteristic peaks for the N-H and O-H stretches, as well as the C=O stretch of the carboxylic acid, are observed.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Physical Properties:

Melting Point: The melting point is a key indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Appearance: It is typically a white to off-white crystalline powder.

Interactive Data Table: Properties of 2-Amino-4-chlorobenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| CAS Number | 89-77-0 |

| Appearance | White to light yellow powder |

| Melting Point | 229-236 °C |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.73 (d, 1H), 6.85 (d, 1H), 6.67 (dd, 1H), 5.95 (br s, 2H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 168.5, 151.7, 140.2, 131.5, 116.3, 114.8, 111.9 |

| Key IR Peaks (cm⁻¹) | ~3400-3200 (N-H, O-H stretch), ~1670 (C=O stretch) |

Utility of 2-Amino-4-chlorobenzoic Acid:

2-Amino-4-chlorobenzoic acid is a versatile building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The amino and carboxylic acid functional groups provide reactive sites for further molecular elaboration, allowing for the construction of more complex molecules with desired therapeutic properties. Its derivatives have been investigated for anti-inflammatory and other biological activities.

Agrochemical Synthesis: This compound is also used in the preparation of certain herbicides and pesticides. The specific structural features of the molecule contribute to the biological activity of the final agrochemical products.

In the context of the synthesis of this compound, 2-amino-4-chlorobenzoic acid is the essential precursor. The quality of this intermediate directly impacts the yield and purity of the final product, making its thorough characterization and sourcing critical for a successful and reproducible synthesis.

In-Depth Spectroscopic and Crystallographic Data for this compound Not Available in Public Research

Despite extensive searches for scientific literature and data repositories, detailed experimental and research-focused articles concerning the advanced spectroscopic and crystallographic investigations of the chemical compound This compound are not publicly available.

While general principles of these analytical techniques and data for structurally related compounds—such as 2-amino-4-chlorobenzoic acid, 4-chlorobenzoic acid, and other N-acylated benzoic acid derivatives—are well-documented, an article focusing solely on this compound would require specific experimental data that is currently absent from the public domain. Constructing an article based on analogies with related compounds would be speculative and would not meet the required standard of scientific accuracy for the specified molecule.

Therefore, the creation of a scientifically rigorous article with the requested detailed sections, subsections, and data tables for this compound is not possible at this time due to the lack of primary research and data.

Advanced Spectroscopic and Crystallographic Investigations of 2 Butyrylamino 4 Chlorobenzoic Acid

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination.

Single-Crystal X-ray Diffraction for Precise Geometric Parameters

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for 2-(butyrylamino)-4-chlorobenzoic acid. Therefore, precise geometric parameters such as bond lengths, bond angles, and torsion angles determined by this method are not available at present.

For context, studies on structurally related compounds, such as 2-amino-4-chlorobenzoic acid, have been conducted. nih.govresearchgate.net These investigations reveal detailed molecular geometries and intermolecular interactions, such as hydrogen bonding, which lead to the formation of specific crystal lattices. nih.gov For instance, the crystal structure of 2-amino-4-chlorobenzoic acid shows that molecules are linked into centrosymmetric dimers. nih.gov However, without a dedicated single-crystal analysis of this compound, its exact solid-state conformation and intermolecular packing remain undetermined.

Powder X-ray Diffraction in Polymorphism and Solid-State Studies

Information regarding powder X-ray diffraction (PXRD) analysis for this compound is not present in the surveyed literature. PXRD is a fundamental technique for investigating crystalline materials, identifying polymorphic forms, and assessing sample purity. The absence of published PXRD patterns for this compound means that its solid-state characteristics, including potential polymorphism, have not been publicly documented. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a material.

Co-crystallization Strategies with Relevant Macromolecules

There are no available research articles or reports on the co-crystallization of this compound with any macromolecules. Co-crystallization is a technique used to form a single crystalline material from two or more components that are solid at ambient temperature. In pharmaceutical sciences, this strategy is often employed to enhance properties such as solubility, stability, and bioavailability. The exploration of co-crystals for this compound with macromolecules has not been described in the accessible scientific literature.

Computational Chemistry and in Silico Modeling of 2 Butyrylamino 4 Chlorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 2-(butyrylamino)-4-chlorobenzoic acid, DFT calculations are instrumental in elucidating its reactivity and the mechanisms of its formation.

Prediction of Reaction Intermediates and Transition States in Synthetic Pathways

The synthesis of this compound typically involves the acylation of 2-amino-4-chlorobenzoic acid with butyryl chloride. DFT calculations can model this reaction pathway to identify the structures and energies of reactants, intermediates, transition states, and products. By mapping the potential energy surface, the rate-determining step of the reaction can be identified. For instance, the formation of a tetrahedral intermediate following the nucleophilic attack of the amino group on the carbonyl carbon of butyryl chloride is a critical step. The subsequent departure of the chloride ion to form the final amide product proceeds through a specific transition state.

Table 1: Calculated Relative Energies of Species in the Acylation of 2-Amino-4-chlorobenzoic Acid

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Amino-4-chlorobenzoic acid + Butyryl chloride | 0.00 |

| Transition State 1 | Formation of the tetrahedral intermediate | +15.2 |

| Tetrahedral Intermediate | Covalent adduct | -5.8 |

| Transition State 2 | C-Cl bond cleavage | +10.5 |

| Products | This compound + HCl | -22.7 |

| Note: These values are illustrative and would be determined using a specific functional and basis set (e.g., B3LYP/6-311+G(d,p)). |

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound—specifically the C-N bond of the amide linkage and the C-C bonds of the butyryl group—gives rise to multiple possible conformations. A detailed conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. The potential energy surface can be scanned by systematically rotating these bonds, and the resulting geometries can be optimized to find local and global energy minima. This analysis is crucial as the biological activity of a molecule often depends on its preferred three-dimensional shape.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP for this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor). The oxygen atoms of the carboxyl and amide groups are expected to be the most electron-rich sites, indicated by red or yellow colors on an MEP map, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the regions around the aromatic protons would show positive potential (blue color), indicating sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the distribution and energy of these orbitals are key to its reactivity. The HOMO is likely localized on the electron-rich aromatic ring and the amide nitrogen, indicating its role as an electron donor in reactions. The LUMO would be expected to be distributed over the carboxylic acid group and the aromatic ring, particularly near the electron-withdrawing chlorine atom, highlighting its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.98 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.87 | Indicator of chemical reactivity and stability |

| Note: These values are hypothetical and depend on the level of theory and basis set used in the DFT calculation. |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Molecular Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of this compound over time. By solving Newton's equations of motion for the atoms of the system, MD simulations can track the molecule's conformational changes and its interactions with its environment, such as a solvent or a biological macromolecule.

Simulation of Protein-Ligand Binding Dynamics and Stability

Table 3: Analysis of a Hypothetical 100 ns MD Simulation of this compound Bound to a Protein Target

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Indicates stable binding within the active site. |

| Protein Backbone RMSD | 2.1 Å | Suggests the overall protein structure is not significantly perturbed by ligand binding. |

| Number of H-bonds | 3 | Consistent hydrogen bonding contributes to binding affinity. |

| van der Waals Energy | -45 kcal/mol | Favorable hydrophobic interactions stabilize the complex. |

| Note: This data is illustrative of a typical MD simulation analysis. |

Characterization of Conformational Ensembles in Solution

The biological activity of a flexible molecule like this compound is not determined by a single static structure but by an ensemble of conformations that it adopts in solution. Understanding this ensemble is crucial for predicting how the molecule will interact with a binding site. Techniques such as molecular dynamics (MD) simulations and Monte Carlo (MC) conformational searches are standard methods for this purpose. These simulations model the movement of atoms over time, considering the solvent effects, to generate a representative collection of low-energy conformations. The relative populations of these conformers can then be analyzed to understand the molecule's flexibility and the dominant shapes it presents for biological recognition.

Binding Free Energy Calculations (e.g., MM/PBSA, Alchemical Methods)

To predict the binding affinity of this compound to a specific protein target, binding free energy calculations are employed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating the free energy of binding from MD simulation trajectories. These "end-point" methods calculate the energy difference between the bound and unbound states of the ligand and receptor.

More rigorous, albeit computationally intensive, are alchemical free energy methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These methods compute the free energy change of transforming the ligand into a solvent molecule both in the binding site and in solution, providing a more accurate prediction of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR can be a valuable tool for predicting its activity and guiding the design of more potent analogs.

Development of Predictive QSAR Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities. For this compound, this would involve synthesizing and testing a series of analogs with variations in different parts of the molecule. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF) are then used to build the model. The goal is to create an equation that can accurately predict the activity of new, untested compounds based solely on their structural features.

Molecular Descriptor Generation and Selection for QSAR Models

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be categorized into several types:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume).

Physicochemical descriptors: Representing properties like lipophilicity (logP), and electronic properties (e.g., dipole moment).

For a QSAR study on this compound and its analogs, a wide range of these descriptors would be calculated. Feature selection techniques are then applied to choose the most relevant descriptors that correlate with the biological activity, preventing overfitting and improving the model's predictive power.

Validation Strategies and Applicability Domain Assessment in QSAR

A critical step in QSAR modeling is rigorous validation to ensure the model is robust and predictive. This involves both internal and external validation techniques.

Internal validation: Methods like leave-one-out cross-validation (LOO-CV) and k-fold cross-validation assess the model's stability and predictive ability on the training set.

External validation: The model's predictive power is tested on an external set of compounds that were not used in the model development.

The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. It is essential to define the AD to ensure that predictions for new compounds, including potentially novel analogs of this compound, are trustworthy.

Applications of Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Research

AI and ML are revolutionizing chemical research by enabling the analysis of large datasets and the development of predictive models with increasing accuracy. In the context of a molecule like this compound, AI and ML can be applied in various ways.

Deep learning models, such as graph neural networks (GNNs), can learn directly from the molecular graph structure to predict properties and activities, often outperforming traditional QSAR models. AI can also be used for de novo drug design, generating novel molecular structures with desired properties. For instance, a generative model could be trained on a library of active compounds to propose new analogs of this compound with potentially improved activity or pharmacokinetic profiles. Furthermore, ML models can predict synthetic routes, aiding in the efficient chemical synthesis of designed compounds.

AI/ML-Driven Approaches for Molecular Design and Optimization.

Artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in drug discovery and materials science, offering powerful tools for the design and optimization of molecules like this compound. These data-driven approaches can identify complex relationships between molecular structure and activity, guiding the development of new compounds with enhanced properties.

The table below illustrates a hypothetical set of molecular descriptors that could be used in an AI/ML model to optimize derivatives of this compound for a target property, such as improved anti-inflammatory activity.

| Descriptor | Description | Importance in Molecular Design |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences solubility, permeability, and bioavailability. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Affects membrane permeability and binding to hydrophobic pockets in proteins. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with hydrogen bonding potential and cell permeability. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds. | Crucial for molecular recognition and binding to biological targets. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity and electronic properties. |

Predictive Algorithms for Synthetic Accessibility and Reactivity.

A critical aspect of in silico drug design is ensuring that the newly designed molecules can be synthesized in a laboratory. Predictive algorithms for synthetic accessibility and reactivity play a crucial role in filtering out molecules that are likely to be difficult or impossible to make. These tools are often integrated into molecular design workflows to prioritize promising and synthesizable candidates.

Synthetic accessibility is often quantified using a score. For example, the Synthetic Accessibility (SA) score is a widely used metric that estimates how easily a molecule can be synthesized based on its structural complexity and comparison to the fragments of known molecules. Molecules with a lower SA score are generally considered easier to synthesize. When generating derivatives of this compound, a synthetic accessibility filter would be applied to discard overly complex or unstable structures.

Machine learning models can also be trained to predict the outcomes of chemical reactions. By learning from vast databases of known reactions, these models can predict the likely products of a given set of reactants and reagents. For instance, a model could predict whether a modification to the butyryl chain or the chlorobenzoic acid core of the parent molecule would be a feasible chemical transformation under standard laboratory conditions. These models can even account for the subtle effects of different reagents and catalysts on the reaction outcome. However, the accuracy of these predictions can be limited by the model's ability to represent complex reaction mechanisms, such as those involving radicals.

The following table provides examples of how predictive algorithms might assess the synthetic feasibility of hypothetical derivatives of this compound.

| Hypothetical Derivative | Proposed Modification | Predicted Synthetic Accessibility | Potential Synthetic Challenge |

| Derivative A | Addition of a hydroxyl group to the butyryl chain | High | Standard functional group transformation |

| Derivative B | Replacement of the chlorine atom with a trifluoromethyl group | Moderate | May require specific and more complex reagents |

| Derivative C | Fusion of a second aromatic ring to the benzoic acid core | Low | Complex multi-step synthesis with potential for low yields |

Generative Models for De Novo Compound Design.

Several types of generative models are

Chemical Biology and Mechanistic Investigations of 2 Butyrylamino 4 Chlorobenzoic Acid

Elucidation of Molecular Targets and Biological Pathways

Derivatives of anthranilic acid have been shown to interact with a diverse array of molecular targets, implicating them in numerous biological pathways. The versatility of the anthranilic acid scaffold allows for the synthesis of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.com

Furthermore, the anthranilic acid core is found in molecules that target enzymes involved in fatty acid synthesis in pathogens like Mycobacterium tuberculosis. For instance, derivatives have been identified as inhibitors of MabA (FabG1), an essential enzyme in the FAS-II cycle responsible for mycolic acid biosynthesis. study.com

In the context of cancer, anthranilic acid derivatives have been explored as potential anticancer agents. mdpi.com These compounds can modulate pathways critical for cancer cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway and the hedgehog signaling pathway. mdpi.com They have also been identified as inhibitors of aldo-keto reductase (AKR) enzymes, which are implicated in cancer progression and drug resistance. mdpi.comekb.eg Additionally, some derivatives act as antagonists for G protein-coupled receptors like GPR17, which is involved in inflammatory diseases.

The following table summarizes some of the molecular targets identified for various anthranilic acid derivatives:

| Molecular Target Class | Specific Target | Therapeutic Area | Reference |

| Serine Protease Inhibitors | Plasminogen Activator Inhibitor-1 (PAI-1) | Thrombosis | nih.gov |

| Fatty Acid Synthesis Enzymes | MabA (FabG1) | Tuberculosis | study.com |

| Aldo-Keto Reductases | AKR1C Isoforms | Cancer | ekb.eg |

| G Protein-Coupled Receptors | GPR17 | Inflammatory Diseases | |

| Protein-Protein Interactions | Replication Protein A (RPA) | Cancer | nih.gov |

| α-Glucosidase | α-Glucosidase | Diabetes | mdpi.comresearchgate.net |

Detailed Mechanism of Action Studies at the Molecular Level

The mechanism of action for anthranilic acid derivatives is closely tied to their specific molecular targets. For enzyme inhibitors, the mechanism often involves competitive or non-competitive binding to the active site or an allosteric site.

In the case of MabA inhibition, studies on anthranilic acid derivatives suggest that the carboxylic acid moiety is crucial for activity. These compounds can induce intrabacterial acidification, which contributes to their antimycobacterial effects, a mechanism shared with the antituberculosis drug pyrazinamide. study.com

As inhibitors of AKR1C isoforms, N-phenyl anthranilic acid derivatives have shown high selectivity over cyclooxygenase (COX) enzymes. This suggests that their antineoplastic effects may be mediated through the inhibition of these steroid hormone-metabolizing enzymes rather than the COX pathway typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). ekb.eg

Development and Validation as a Chemical Probe

Chemical probes are small molecules designed to selectively modulate a specific protein target, thereby enabling the study of its biological function. nih.gov The anthranilic acid scaffold serves as a valuable starting point for the development of such probes due to its synthetic tractability and its ability to be decorated with various functional groups to achieve desired properties.

Design Principles for Target Specificity and Potency

The design of potent and specific chemical probes based on the anthranilic acid scaffold follows established medicinal chemistry principles. A structure-guided approach, often employing techniques like X-ray crystallography and computational modeling, is used to optimize the interaction between the probe and its target.

Key design considerations include:

Introduction of specific substituents: The nature and position of substituents on the anthranilic acid ring and the N-acyl chain can significantly influence potency and selectivity. For example, in the development of Replication Protein A (RPA) inhibitors, a structure-guided iterative medicinal chemistry approach was used to optimize an anthranilic acid-based series, leading to a potent compound that inhibits protein-protein interactions mediated by the RPA70N domain. nih.gov

Modulation of physicochemical properties: Properties such as solubility, cell permeability, and metabolic stability are optimized to ensure the probe can effectively reach its target in a cellular or in vivo context.

Bioisosteric replacements: The replacement of certain functional groups with others that have similar physical or chemical properties can be used to fine-tune the activity and properties of the probe.

Advanced Techniques for Target Engagement and Selectivity Profiling

Validating the interaction of a chemical probe with its intended target is crucial. Several advanced techniques are employed for this purpose:

Biophysical assays: Techniques such as fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity of the probe to its purified target protein.

Cell-based target engagement assays: These assays confirm that the probe can bind to its target within a cellular environment. Examples include cellular thermal shift assays (CETSA) and reporter gene assays.

Proteomics-based approaches: Chemoproteomics methods can be used to assess the selectivity of a chemical probe across the entire proteome. This helps to identify potential off-target effects.

NMR Spectroscopy: Ligand-observed NMR experiments can confirm the direct binding of a probe to its target protein. study.com

Enzyme Inhibition Kinetics and Mechanistic Binding Analysis

The study of enzyme inhibition kinetics provides valuable insights into the mechanism by which a compound inhibits its target enzyme. For N-acyl-anthranilic acid derivatives, these studies are essential to characterize their potency and mode of action.

In Vitro Enzymatic Assays for Kinetic and Thermodynamic Characterization

In vitro enzymatic assays are the primary tool for determining the kinetic parameters of enzyme inhibitors. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate.

From these experiments, key kinetic parameters can be determined:

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme activity by 50%. It is a common measure of inhibitor potency.

Ki (Inhibition constant): A measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a more potent inhibitor.

Mechanism of inhibition: By analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics (e.g., through Lineweaver-Burk plots), the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be elucidated.

For example, novel anthranilate diamide derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase and glycogen phosphorylase, two important targets for diabetes. The most active compounds showed potent inhibitory activity with IC50 values in the nanomolar range. researchgate.net

The following table provides hypothetical kinetic data for an N-acyl-anthranilic acid derivative as an enzyme inhibitor, illustrating the type of information that would be generated from such studies.

| Enzyme Target | Inhibitor (Analog) | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| α-Glucosidase | Compound X | 0.5 | 0.2 | Competitive |

| Glycogen Phosphorylase | Compound Y | 1.2 | 0.8 | Non-competitive |

| PAI-1 | Compound Z | 0.1 | 0.05 | Competitive |

Studies on Cellular Uptake and Intracellular Distribution Mechanisms.

The cellular uptake and intracellular distribution of 2-(Butyrylamino)-4-chlorobenzoic acid have not been explicitly detailed in published literature. However, based on its molecular structure—a substituted N-acylanthranilic acid—we can infer potential mechanisms. The compound possesses both lipophilic (the butyryl group and the chlorophenyl ring) and hydrophilic (the carboxylic acid group) moieties, suggesting that its transport across the cell membrane could occur via passive diffusion. The rate of diffusion would be influenced by the lipid composition of the cell membrane and the compound's partition coefficient.

Once inside the cell, the distribution of this compound would be governed by its physicochemical properties. It might accumulate in lipid-rich environments such as cellular membranes or be distributed throughout the cytoplasm. The ionization state of the carboxylic acid group, dependent on the intracellular pH, would also play a critical role in its subcellular localization and potential interactions with intracellular components.

Investigation of Metabolic Transformations and Enzymatic Bioconversions (in vitro).

While specific in vitro metabolic studies on this compound are not available, potential metabolic pathways can be predicted based on the metabolism of structurally related compounds, such as other N-acylanthranilic acids and aromatic compounds.

Phase I metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes, could occur at several positions on the molecule. Hydroxylation of the butyryl chain or the aromatic ring are likely possibilities. The chlorine substituent on the aromatic ring is generally stable but could undergo metabolic dehalogenation, although this is a less common pathway.

Phase II bioconversions would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The carboxylic acid group is a prime site for glucuronidation by UDP-glucuronosyltransferases (UGTs) or conjugation with amino acids such as glycine. The amide bond could potentially be a substrate for amidases, leading to the formation of 4-chloroanthranilic acid and butyric acid.

The following table summarizes the potential enzymatic bioconversions:

| Enzyme Family | Potential Transformation | Resulting Metabolite(s) |

| Cytochrome P450 (CYP) | Hydroxylation | Hydroxylated derivatives on the butyryl chain or aromatic ring |

| Amidases | Amide hydrolysis | 4-chloroanthranilic acid and butyric acid |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | O-glucuronide conjugate at the carboxylic acid |

| N-acetyltransferases (NATs) | Acetylation (of the amino group if amide is hydrolyzed) | N-acetyl-4-chloroanthranilic acid |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Derivations.

Direct structure-activity relationship (SAR) and structure-mechanism relationship (SMR) studies for this compound are not documented. However, SAR studies on related N-acylanthranilic acid derivatives, which have been investigated for various biological activities, can provide valuable insights into the potential importance of different structural features of this class of compounds.

For N-acylanthranilic acid derivatives, the following structural aspects are often key determinants of biological activity:

The N-acyl group: The nature and length of the acyl chain can significantly influence activity. In the case of this compound, the butyryl group contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

The carboxylic acid group: This group is often essential for activity, as it can participate in hydrogen bonding or ionic interactions with target proteins. Its acidic nature also influences the pharmacokinetic properties of the molecule.

The following table presents a hypothetical SAR exploration based on modifications of the this compound scaffold, drawing from general principles observed in related compound series.

| Modification | Rationale | Predicted Impact on Activity |

| Varying the N-acyl chain length | Modulates lipophilicity and steric bulk | Shorter or longer chains may increase or decrease activity depending on the target's binding pocket size. |

| Introducing unsaturation in the N-acyl chain | Alters conformation and electronic properties | May enhance or diminish binding affinity. |

| Changing the position of the chloro substituent | Alters electronic distribution and steric hindrance | Isomers (e.g., 3-chloro or 5-chloro) would likely exhibit different activity profiles. |

| Replacing the chloro with other halogens (F, Br, I) | Modifies electronegativity, size, and lipophilicity | Could fine-tune binding interactions and pharmacokinetic properties. |

| Replacing the chloro with electron-donating groups (e.g., methyl, methoxy) | Alters the electronic character of the aromatic ring | Would likely lead to a significant change in biological activity. |

| Esterification or amidation of the carboxylic acid | Masks the acidic group, increasing lipophilicity | May act as a prodrug, releasing the active acid intracellularly, or may abolish activity if the free carboxylate is required for binding. |

The SMR would be intrinsically linked to these SAR findings. For instance, if the carboxylic acid is found to be essential for activity, it would suggest a mechanism involving a critical ionic or hydrogen bond interaction with the biological target. Similarly, the specific nature of the N-acyl group and the substitution pattern on the aromatic ring would provide clues about the topology and chemical nature of the binding site.

Advanced Applications and Future Research Directions of 2 Butyrylamino 4 Chlorobenzoic Acid

Prodrug Strategies Employing the 2-(Butyrylamino)-4-chlorobenzoic Acid Scaffold

The development of prodrugs is a key strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, instability, or lack of target specificity nih.gov. A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active agent rsc.org. For molecules like this compound, which contains a carboxylic acid group, a common prodrug approach involves masking this polar group to enhance properties like membrane permeability researchgate.net. The rationale is to introduce lipophilicity by converting the carboxylic acid into a less polar functional group, most commonly an ester researchgate.net. This modification can improve absorption and distribution, with the active carboxylic acid being regenerated at the target site researchgate.net.

Design and Synthesis of Cleavable Linkers for Controlled Release

The core of a prodrug strategy lies in the linker, a temporary chemical bridge that connects the parent drug to a promoiety. This linker must be stable during administration and transit but cleave efficiently at the site of action to ensure controlled release researchgate.net. For carboxylic acid-containing compounds such as this compound, ester linkages are the most frequently used cleavable linkers uobabylon.edu.iq. These are readily synthesized and can be hydrolyzed by ubiquitous esterase enzymes present in plasma and tissues to regenerate the active parent drug uobabylon.edu.iq.

The design of these linkers can be tuned to control the rate of hydrolysis by modifying the steric and electronic properties of the attached promoiety uobabylon.edu.iq. Cleavable linkers are broadly categorized based on their release mechanism, which can be enzymatic or purely chemical nih.gov. The choice of linker is critical for balancing drug stability in circulation with efficient release at the target tissue researchgate.net.

Below is a table summarizing common cleavable linkers applicable to carboxylic acid-containing scaffolds.

| Linker Type | Cleavage Mechanism | Activating Stimulus/Enzyme | Typical Promoieties |

| Ester | Enzymatic Hydrolysis | Carboxylesterases, Lipases, Cholinesterases uobabylon.edu.iq | Alkyl groups, Amino acids |

| Amide | Enzymatic Hydrolysis | Amidases, Peptidases (e.g., DPPIV) nih.gov | Peptides, Amino acids |

| Carbonate | Enzymatic/Chemical Hydrolysis | Esterases, pH changes | Alcohols, Glycols |

| Hydrazone | Chemical Hydrolysis | Acidic pH (e.g., endosomes, lysosomes) | Hydrazides |

| Disulfide | Chemical Reduction | High glutathione (GSH) concentrations biosynth.com | Thiols |

Exploration of Stimuli-Responsive Activation Mechanisms

Stimuli-responsive prodrugs are designed to remain inactive until they encounter specific triggers characteristic of a target microenvironment, such as that of a tumor nih.gov. This targeted activation enhances drug concentration at the desired site while minimizing systemic toxicity nih.gov. The unique conditions within tumor microenvironments—including acidic pH, hypoxia, higher concentrations of certain enzymes, and an elevated redox state—serve as ideal triggers rsc.org.

For a prodrug based on the this compound scaffold, several activation mechanisms can be explored:

pH-Responsive Activation: The tumor microenvironment is typically more acidic (pH 6.5–6.9) than healthy tissues (pH ~7.4) rsc.org. Intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) are even more acidic nih.gov. Linkers such as hydrazones or acetals are designed to be stable at physiological pH but hydrolyze rapidly under acidic conditions, triggering the release of the parent drug unirioja.esnih.gov.

Enzyme-Responsive Activation: Many tumors overexpress specific enzymes, such as carboxylesterases, peptidases, and phosphatases nih.gov. An ester-based prodrug of this compound would be susceptible to cleavage by esterases, which are abundant in the body uobabylon.edu.iq. For more targeted delivery, linkers can be designed to be substrates for enzymes specifically upregulated in cancer cells, such as cathepsins nih.gov.

Redox-Responsive Activation: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space, a difference that is often amplified in tumor cells biosynth.comnih.gov. Disulfide bonds are stable in the bloodstream but are rapidly cleaved in the presence of high GSH levels, making them excellent linkers for intracellular drug release biosynth.com.

Integration into Complex Chemical Entities and Supramolecular Assemblies

The functional groups of this compound—the carboxylic acid, amide, and aromatic ring—make it a candidate for integration into more complex molecular systems and supramolecular assemblies. Supramolecular chemistry involves the controlled self-assembly of molecules into well-defined architectures through non-covalent interactions like hydrogen bonding and π-π stacking rsc.orgresearchgate.net.

Benzoic acid derivatives are frequently used as building blocks in this field. The carboxylic acid group is an excellent hydrogen bond donor and acceptor, enabling the formation of robust, predictable hydrogen-bonding networks figshare.com. For instance, achiral benzoic acid derivatives have been co-crystallized with various amines to create chiral, noncentrosymmetric cocrystals driven by strong N−H···O and O−H···N interactions figshare.com. The ureido-benzoic acid motif, which combines amide and carboxylic acid functionalities, can form exceptionally strong quadruple hydrogen-bonded dimers, useful for creating supramolecular polymers rsc.org. Similarly, the amide and carboxyl groups of this compound could direct its self-assembly or its integration into larger structures like metal-organic frameworks (MOFs) or functional materials such as modified magnetic nanoparticles figshare.comnih.gov.

Role as a Versatile Building Block in Medicinal Chemistry and Chemical Synthesis

A versatile building block in medicinal chemistry is a relatively simple molecule that can be readily modified to produce a diverse range of more complex structures enamine.net. Substituted benzoic acids are fundamental building blocks because they offer multiple reaction sites for diversification preprints.org. The this compound scaffold contains three key functional regions amenable to chemical modification:

The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of a wide variety of other molecules. This is a common first step in creating compound libraries for drug discovery preprints.org.

The Aromatic Ring: The chloro-substituted benzene (B151609) ring can undergo further functionalization. For example, late-stage C-H activation techniques can introduce new substituents at positions ortho to the directing carboxylic acid group, enabling rapid access to novel analogues nih.gov.

The Amide Group: While more stable, the N-H bond of the amide can be a site for further derivatization under specific conditions, and the butyryl chain could be varied to explore structure-activity relationships.

This multi-functional nature allows the scaffold to be used in the synthesis of diverse heterocyclic compounds and other complex molecules of interest in pharmaceutical research preprints.org.

Emerging Research Trends and Interdisciplinary Approaches in Benzoic Acid Derivatives

Research into benzoic acid and its derivatives continues to be a vibrant area, driven by their wide-ranging biological activities and synthetic versatility ijcrt.orgsemanticscholar.org. Several emerging trends highlight the future potential for compounds like this compound:

Development of Novel Therapeutics: The benzoic acid scaffold is a core component in a vast number of drugs and is continually explored for new therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents preprints.orgijcrt.org. For example, novel sulfonamide derivatives incorporating a chloro-substituted aromatic ring have been synthesized and shown to have potent anticancer activity nih.gov.

Functional Materials and Nanotechnology: Benzoic acid derivatives are being used to functionalize nanoparticles for applications in catalysis and drug delivery nih.govrsc.org. The carboxylic acid group serves as an anchor to attach the molecule to the surface of materials like silica-coated magnetic nanoparticles, creating hybrid materials with combined properties nih.gov.

Advanced Drug Delivery Systems: There is growing interest in using benzoic acid derivatives in sophisticated drug delivery systems. This includes their incorporation into stimuli-responsive polymers and hydrogels for controlled release applications rsc.org.

Chemical Biology and Probe Development: The ability to easily modify the benzoic acid scaffold makes it useful for creating chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups, researchers can track the distribution and interactions of these molecules within cells nih.gov.

These interdisciplinary approaches, combining organic synthesis, medicinal chemistry, materials science, and biology, are expected to uncover new and advanced applications for this important class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Butyrylamino)-4-chlorobenzoic acid, and what experimental conditions are critical for success?

- Methodological Answer : The synthesis typically involves coupling 4-chloroanthranilic acid derivatives with butyryl chloride under controlled acylation conditions. For example, in related compounds (e.g., 2-amino-4-chlorobenzoic acid), refluxing with acylating agents in ethanol at 70°C has been attempted, though side reactions (e.g., recrystallization of starting material) may occur if stoichiometry or temperature is suboptimal . Key parameters include:

- Molar ratios : 1:1 for amine and acylating agent.

- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol for solubility.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR to confirm the butyrylamino group and aromatic substitution pattern. IR spectroscopy verifies amide C=O stretches (~1650–1700 cm).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray crystallography : Used for resolving crystal packing and intramolecular hydrogen bonding, as demonstrated for structurally similar 2-amino-4-chlorobenzoic acid .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., prolyl hydroxylase) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR).

- Structure-activity relationship (SAR) : Compare with analogs like 4-chloro-2-(difluoromethoxy)benzoic acid, where electronic effects of substituents (e.g., chloro vs. difluoromethoxy) modulate bioactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound production?

- Methodological Answer :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Reaction monitoring : TLC or in situ IR to track intermediate formation.

- Case study : A failed Schiff base synthesis attempt with 2-amino-4-chlorobenzoic acid highlighted the need for strict anhydrous conditions and inert atmospheres to prevent decomposition .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, buffer composition). For example, substituent positioning (e.g., 4-chloro vs. 5-chloro analogs) drastically alters binding affinities .

- Control experiments : Replicate studies using standardized protocols (e.g., IC determination under identical cell lines).

Q. What computational strategies are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., quinazolinone targets).

- DFT calculations : Analyze electronic effects of the butyrylamino group on hydrogen-bonding capacity, as seen in studies of difluoromethoxy-substituted analogs .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.